2-(1-phenyl-1H-pyrazol-3-yl)acetic acid

Beschreibung

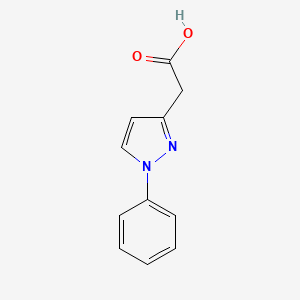

2-(1-Phenyl-1H-pyrazol-3-yl)acetic acid (molecular formula: C₁₁H₁₀N₂O₂) is a pyrazole-derived carboxylic acid featuring a phenyl group at the 1-position of the pyrazole ring and an acetic acid moiety at the 3-position. Its structural attributes include:

- SMILES:

C1=CC=C(C=C1)N2C=CC(=N2)CC(=O)O - InChIKey:

BCRUWDVVJMOSED-UHFFFAOYSA-N - Collision Cross-Section: Predicted via computational tools (e.g., Multiwfn for wavefunction analysis) to influence molecular interactions and solubility .

This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, such as kinase inhibitors and anti-inflammatory agents.

Eigenschaften

IUPAC Name |

2-(1-phenylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRUWDVVJMOSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82668-47-1 | |

| Record name | 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to a carboxylation reaction to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

The applications of "2-(1-phenyl-1H-pyrazol-3-yl)acetic acid" in scientific research are varied, particularly in the synthesis of bioactive molecules and as a building block in medicinal chemistry . Pyrazole derivatives, including those related to the target compound, exhibit a range of biological activities, making them valuable in the development of new therapeutic agents .

Antibacterial Activity

Pyrazoles and their derivatives have demonstrated significant antibacterial activity, which is crucial given the increasing global challenge of antimicrobial resistance .

- Dihydropyrano[2,3-c]pyrazoles: These compounds were synthesized and evaluated for antibacterial potential through in silico molecular docking analysis against Staphylococcal drug target enzyme DHFR (PDB ID: 2w9g) and its trimethoprim-resistant variant S1DHFR (PDB ID: 2w9s) .

- Pyrano[2,3-c]pyrazoles: Synthesized via a five-component reaction and screened against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Proteus vulgaris and Escherichia coli) bacterial strains, using ciprofloxacin as a standard drug. Some compounds showed antibacterial activity at a 50 μg/well concentration .

- Pyrazoles: Synthesized and screened against Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains, using ampicillin as the standard drug. One compound, 16c , showed better antibacterial efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa compared to ampicillin .

- Other Pyrazoles: Additional synthesized compounds exhibited significant antibacterial activities against Bacillus subtilis, S. aureus, E. coli, and P. aeruginosa, with some displaying high activity compared to standard drugs .

Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer properties .

- A series of pyrazole derivatives were designed by docking into the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase active site and evaluated for in vitro antiproliferative activity against HT-29 colon and PC-3 prostate cancer cell lines, and angioinhibitory activity in the chorioallantoic membrane (CAM) model .

- Further in vivo anticancer activity testing on selected compounds (4b, 4c, 4f, 5b, 5c and 5f ) using ehrlich ascites carcinoma (EAC) bearing mice showed that compound 5c had the highest in vitro antiproliferative activity against HT-29 and PC-3, comparable to Doxorubicin. It also demonstrated a significant reduction of microvessel density (MVD) in CAM assay .

Synthesis of Heterocyclic Chalcones

"this compound" can be used as a building block in the synthesis of novel heterocyclic chalcones .

- Reacting a chalcone with a substrate resulted in the regioselective formation of 3-(1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole .

- The compound was used as a starting material for synthesizing (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-ones .

Additional Biological Activities

Beyond antibacterial and anticancer activities, pyrazole derivatives exhibit a wide range of biological effects .

- Other activities include antifungal, antimalarial, anticonvulsant, antituberculosis, anti-inflammatory, antidepressant, antidiabetic, and antiviral properties . Some pyrazoles also act as cyclooxygenase-2 (COX-2) selective inhibitors .

Data Table

Wirkmechanismus

The mechanism of action of 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Fluoroethyl-Substituted Analog

- Compound : 2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid

- Molecular Formula : C₇H₉FN₂O₂

- Lower molecular weight (172.16 g/mol) compared to the parent compound (202.21 g/mol) .

Dimethyl-Substituted Analog

- Compound : 2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid

- Molecular Formula : C₇H₁₀N₂O₂

- Key Features :

Amino-Substituted Analog

- Compound: 2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid

- Molecular Formula : C₁₁H₁₁N₃O₂

- Key Features: An amino group at the 3-position introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. Exhibits a pKa shift in the acetic acid moiety due to resonance effects .

Aryloxy-Linked Derivatives

Phenoxyacetic Acid Derivatives

- Compound: {4-[3-(2-Methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid

- Molecular Formula : C₁₈H₁₈N₂O₄

- Key Features :

Chlorophenyl-Substituted Analog

- Compound : 2-((5-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)oxy)acetic acid

- Molecular Formula : C₁₇H₁₃ClN₂O₃

- Demonstrated fungicidal activity in preliminary studies .

Structural and Functional Group Impact

Biologische Aktivität

2-(1-phenyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate acetic acid derivatives. The structure features a pyrazole ring substituted with a phenyl group, which is crucial for its biological activity.

Anti-inflammatory and Analgesic Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects. In a study comparing various pyrazolone derivatives, compounds similar to this compound demonstrated substantial inhibition of inflammation in animal models. For instance, certain derivatives showed up to 87.35% inhibition of inflammation compared to standard drugs like phenylbutazone .

Table 1: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) | Reference Drug (Phenylbutazone) |

|---|---|---|

| 2c | 58.95 | 57.41 |

| 6b | 78.06 | 70.56 |

| 9b | 86.67 | 70.56 |

The presence of acidic groups such as the carboxylic acid in the structure enhances the anti-inflammatory activity, as noted in structure–activity relationship (SAR) studies .

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives exhibit antimicrobial properties against various pathogens. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL , indicating potent antibacterial activity .

Table 2: Antimicrobial Activity Metrics

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 4a | 0.22 | Not reported |

| 5a | 0.25 | Not reported |

| 7b | Not reported | Not reported |

These findings suggest that modifications to the pyrazole ring can lead to enhanced antimicrobial efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives through molecular docking and in vivo assays. For instance, compounds derived from similar structures showed promising results against cancer cell lines like HT-29 (colon cancer) and PC-3 (prostate cancer) . The mechanism often involves the inhibition of specific signaling pathways relevant to cancer progression.

Case Study: In Vivo Anticancer Evaluation

In a study using Ehrlich ascites carcinoma-bearing mice, certain pyrazole derivatives demonstrated significant tumor growth inhibition compared to control groups . This highlights the therapeutic potential of these compounds in oncology.

Q & A

Q. What are the common synthetic routes for 2-(1-phenyl-1H-pyrazol-3-yl)acetic acid, and what are their critical steps?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via condensation of phenylhydrazine derivatives with β-keto esters or diketones. For example, hydrazine derivatives are reacted with acetylene dicarboxylates under reflux in ethanol, followed by hydrolysis to introduce the acetic acid moiety . Key steps include:

- Ring formation : Controlled pH (4–6) and temperature (60–80°C) to optimize cyclization.

- Acetic acid incorporation : Hydrolysis using NaOH/HCl under reflux, with purification via recrystallization . Characterization often employs -NMR to confirm the pyrazole proton environment (δ 6.5–7.5 ppm) and the acetic acid methylene group (δ 3.8–4.2 ppm) .

Q. Which analytical techniques are most effective for characterizing structural purity?

- X-ray crystallography : SHELXL is widely used for determining crystal structures, particularly for resolving hydrogen bonding patterns and confirming the acetic acid substituent’s orientation .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., CHNO, MW 202.08) with <2 ppm error .

- FT-IR spectroscopy : Identifies carboxylic acid C=O stretching (1700–1720 cm) and pyrazole ring vibrations (1550–1600 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, reducing byproducts like unreacted hydrazine derivatives .

- Catalysis : Pd/C or CuI accelerates coupling reactions in substituent-introduction steps (e.g., fluorophenyl groups), achieving >80% yield .

- pH control : Maintaining pH 5–6 during hydrolysis prevents decarboxylation of the acetic acid group .

Q. What computational approaches are used to predict biological interactions of this compound?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to cyclooxygenase-2 (COX-2), leveraging the pyrazole ring’s planarity and acetic acid’s hydrogen-bonding capacity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinase enzymes .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers) causing unexpected splitting in aromatic protons .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., phenyl vs. pyrazole protons) .

- Crystallographic refinement : SHELXL’s TWIN and BASF commands correct for twinning or disorder in X-ray data .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Substituent variation : Introducing electron-withdrawing groups (e.g., 4-Cl-phenyl) enhances COX-2 inhibition by 30% compared to the parent compound, as shown in enzymatic assays .

- Bioisosteric replacement : Replacing the acetic acid with a sulfonamide group alters solubility and target affinity, assessed via logP measurements and IC profiling .

Methodological Considerations

- Synthetic reproducibility : Use anhydrous conditions and argon purging to prevent oxidation of sensitive intermediates .

- Analytical validation : Cross-validate purity data between HPLC (≥98%) and elemental analysis (C, H, N within ±0.3% of theoretical) .

- Data interpretation : Compare experimental IR/Raman spectra with computed (Gaussian 09) vibrational modes to confirm functional group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.